tert-Butyl 3-oxocycloheptylcarbamate

Organic Synthesis Process Chemistry Yield Optimization

Researchers often face inconsistent yields and cold-chain logistics when using cyclohexyl analogs or 4-oxo isomers. This tert-butyl 3-oxocycloheptylcarbamate eliminates those pain points with quantifiable performance advantages: • 61% isolated yield, significantly outperforming the 47% yield of the cyclohexyl analog, cutting material waste and cost per batch. • Ambient storage stability replaces the refrigeration required by the 4-oxo regioisomer, reducing handling complexity and energy expenses. • The seven-membered ring imparts unique conformational flexibility for expanded SAR exploration. Isolated as a solid with ≥97% purity, shipped globally under ambient conditions.

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
Cat. No. B7901546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-oxocycloheptylcarbamate
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCC(=O)C1
InChIInChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-6-4-5-7-10(14)8-9/h9H,4-8H2,1-3H3,(H,13,15)
InChIKeyGQWFMCBUKYHHSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-Oxocycloheptylcarbamate – Bifunctional Building Block


tert‑Butyl 3‑oxocycloheptylcarbamate (CAS 1209481‑80‑0) is a cycloheptyl carbamate featuring a Boc‑protected amine and a ketone moiety on a seven‑membered carbocyclic scaffold [REFS‑1]. Its molecular formula is C₁₂H₂₁NO₃ (MW 227.30 g·mol⁻¹), and it is typically isolated as a solid with a purity of ≥97% [REFS‑2]. The compound serves as a versatile synthetic intermediate that combines the orthogonal reactivity of a ketone and a protected amine, enabling its use in the construction of complex molecular architectures.

tert-Butyl 3-Oxocycloheptylcarbamate: Generic Substitution Risks


Cycloalkyl carbamates that differ in ring size or ketone position are not functionally interchangeable. The seven‑membered ring imparts unique conformational flexibility and steric properties compared to six‑membered analogs, while the 3‑oxo substitution pattern influences both synthetic accessibility and downstream reactivity [REFS‑1]. Even subtle changes—such as replacing the cycloheptyl core with a cyclohexyl ring or shifting the ketone to the 4‑position—lead to measurable differences in reaction yields, boiling point, density, pKa, and storage stability [REFS‑2]. These quantifiable distinctions directly affect the reproducibility of multistep syntheses and the physical handling of the compound in laboratory and industrial settings.

tert-Butyl 3-Oxocycloheptylcarbamate: Differentiation Evidence


Cycloheptyl vs. Cyclohexyl Synthetic Yield

Under comparable reaction conditions using bismuth nitrate catalysis, tert‑butyl 3‑oxocycloheptylcarbamate is obtained in 61% isolated yield [REFS‑1], whereas the corresponding cyclohexyl derivative (tert‑butyl 3‑oxocyclohexylcarbamate) affords only 47% yield [REFS‑2]. This 14 percentage point advantage represents a 30% relative increase in material throughput for the seven‑membered ring scaffold.

Organic Synthesis Process Chemistry Yield Optimization

Physicochemical Profile vs. Cyclohexyl Analog

The seven‑membered ring confers measurably different physicochemical properties. tert‑Butyl 3‑oxocycloheptylcarbamate exhibits a predicted boiling point of 352.4 °C (vs. 335.9 °C for the cyclohexyl analog), a density of 1.04 g·cm⁻³ (vs. 1.06 g·cm⁻³), and a pKa of 12.11 (vs. 12.01) [REFS‑1][REFS‑2][REFS‑3]. These differences, though moderate, can influence distillation behavior, solvent partitioning, and acid‑base extraction protocols.

Physical Chemistry Process Development Purification

Conformational Flexibility vs. Six-Membered Scaffolds

The cycloheptyl ring introduces greater conformational flexibility than the cyclohexyl framework, allowing the ketone and protected amine to sample a wider range of spatial orientations [REFS‑1]. This property is valuable when probing sterically demanding binding pockets or when a less rigid scaffold is required to avoid entropic penalties in target engagement. In contrast, cyclohexyl carbamates adopt more restricted chair conformations that limit accessible geometries.

Medicinal Chemistry Structure‑Based Design Conformational Analysis

Regioisomer Purity and Storage Stability

The 3‑oxo regioisomer is commercially available at 97% purity and is stable under ambient storage [REFS‑1]. In contrast, the 4‑oxo isomer (CAS 1031335‑15‑5), while also offered at 97% purity, typically requires storage at 2–8 °C or under freezer conditions to maintain integrity [REFS‑2]. This practical difference in storage requirements reflects the distinct chemical stability profiles of the two regioisomers, which can impact long‑term inventory management and shipping logistics.

Regioselectivity Compound Management Storage Stability

tert-Butyl 3-Oxocycloheptylcarbamate – Key Applications


Yield-Focused Multistep Synthesis

The 61% isolated yield [REFS‑1] makes this cycloheptyl carbamate a preferred intermediate over the 47%‑yielding cyclohexyl analog in process‑scale syntheses. Reduced material loss and waste generation directly translate to lower cost per kilogram for bulk procurement.

Conformational Diversity in Medicinal Chemistry

When exploring structure‑activity relationships (SAR) around a target binding site, the increased conformational flexibility of the cycloheptyl ring [REFS‑2] provides access to a broader range of spatial presentations than the more rigid cyclohexyl scaffold, potentially revealing novel binding modes.

Ambient Storage Compatibility

For facilities without extensive cold‑storage infrastructure, the ambient‑stable 3‑oxo isomer eliminates the need for refrigeration required by the 4‑oxo regioisomer [REFS‑3], reducing logistical complexity and energy costs.

Distillation and Solvent Extraction Processes

The distinct boiling point (352.4 °C) and density (1.04 g·cm⁻³) relative to the cyclohexyl analog [REFS‑4] must be accounted for when designing purification workflows; selecting the correct analog ensures reproducible unit operations.

Technical Documentation Hub

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